Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)-
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Overview
Description
Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- is a chemical compound with the molecular formula C24H26N4OSn It is known for its unique structure, which includes a tin atom bonded to an azido group and a 1-methyl-2-piperidinone moiety, along with three phenyl groups
Preparation Methods
The synthesis of Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- typically involves the reaction of triphenyltin chloride with sodium azide in the presence of 1-methyl-2-piperidinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties
Mechanism of Action
The mechanism of action of Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- involves its interaction with molecular targets through its azido and organotin moieties. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The organotin part of the molecule can interact with various biological targets, potentially affecting enzymatic activity and cellular processes .
Comparison with Similar Compounds
Similar compounds to Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- include other organotin azides and derivatives of 1-methyl-2-piperidinone. Compared to these compounds, Tin, azido(1-methyl-2-piperidinone-O)triphenyl-, (TB-5-12)- is unique due to its specific combination of functional groups and its potential applications in diverse fields. Some similar compounds include:
- Azidotriethyltin
- Azidotrimethyltin
- 1-Methyl-2-piperidinone derivatives
These compounds share some chemical properties but differ in their specific applications and reactivity .
Properties
CAS No. |
83729-83-3 |
---|---|
Molecular Formula |
C24H26N4OSn |
Molecular Weight |
505.2 g/mol |
IUPAC Name |
benzene;1-methylpiperidin-2-one;tin(4+);azide |
InChI |
InChI=1S/C6H11NO.3C6H5.N3.Sn/c1-7-5-3-2-4-6(7)8;3*1-2-4-6-5-3-1;1-3-2;/h2-5H2,1H3;3*1-5H;;/q;4*-1;+4 |
InChI Key |
IRWMILODBQLQFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1=O.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[N-]=[N+]=[N-].[Sn+4] |
Origin of Product |
United States |
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